molecular formula C18H15NO3 B6301925 5-(1,3-Dioxolyl)-3-phenyl-1(H)-quinolin-2-one, 85% CAS No. 2301856-12-0

5-(1,3-Dioxolyl)-3-phenyl-1(H)-quinolin-2-one, 85%

Cat. No. B6301925
CAS RN: 2301856-12-0
M. Wt: 293.3 g/mol
InChI Key: XTFPJDOEEQTBHR-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolyl)-3-phenyl-1(H)-quinolin-2-one, 85% (hereafter referred to as 5-DQ85) is a novel organic compound with potential applications in scientific research. It is a derivative of quinolin-2-one, which is a heterocyclic compound containing a quinoline ring and an oxygen atom. 5-DQ85 has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

5-DQ85 has been studied for its potential applications in scientific research. It has been found to be useful in the synthesis of various organic compounds, such as pyrimidine derivatives, quinoline derivatives, and triazolo-benzimidazole derivatives. It has also been used in the synthesis of various pharmaceuticals, such as antimalarial drugs and anti-tuberculosis agents.

Mechanism of Action

The mechanism of action of 5-DQ85 is not yet fully understood. However, it is believed to act as a pro-drug, meaning that it is converted to an active form by an enzyme in the body. This active form then binds to specific receptors in the body, triggering a cascade of biochemical reactions that result in the desired physiological effects.
Biochemical and Physiological Effects
5-DQ85 has been studied for its biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of pro-inflammatory molecules. In addition, it has been found to exhibit anti-inflammatory and anti-allergic properties, as well as antifungal and anti-bacterial activities.

Advantages and Limitations for Lab Experiments

5-DQ85 has several advantages for use in lab experiments. It is easy to synthesize, has a high purity, and is stable in a wide range of conditions. It is also relatively non-toxic and has low bioaccumulation potential. However, it is not water soluble and can be difficult to work with in aqueous solutions.

Future Directions

5-DQ85 has potential for further research in several areas. It could be studied for its potential as an anti-cancer agent, as well as its ability to modulate the immune system. It could also be studied for its potential applications in drug delivery systems, as well as its ability to interact with other drugs and biological molecules. Additionally, it could be studied for its potential applications in the design of novel materials, such as polymers and nanomaterials. Finally, it could be studied for its potential applications in the production of biofuels and other green energy sources.

Synthesis Methods

5-DQ85 can be synthesized using a two-step process. The first step involves the conversion of 1-chloro-3-phenyl-5-methoxy-2-quinolinecarboxylic acid to 5-chloro-3-phenyl-1(H)-quinolin-2-one with the use of a base. In the second step, the 5-chloro-3-phenyl-1(H)-quinolin-2-one is then reacted with 1,3-dioxole to give 5-(1,3-dioxolyl)-3-phenyl-1(H)-quinolin-2-one.

properties

IUPAC Name

5-(1,3-dioxolan-2-yl)-3-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-17-14(12-5-2-1-3-6-12)11-15-13(18-21-9-10-22-18)7-4-8-16(15)19-17/h1-8,11,18H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFPJDOEEQTBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C3C=C(C(=O)NC3=CC=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolyl)-3-phenyl-1(H)-quinolin-2-one

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